3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID
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Overview
Description
3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is also known by its IUPAC name, 4-(butyrylamino)-3-methylbenzoic acid . This compound is characterized by the presence of a benzoic acid core substituted with a butyrylamino group and a methyl group.
Preparation Methods
The synthesis of 3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID typically involves the reaction of 3-methylbenzoic acid with butyryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic derivatives .
Scientific Research Applications
3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-METHYL-4-[(1-OXOBUTYL)AMINO]-BENZOIC ACID can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Para-aminobenzoic acid (PABA): PABA is another benzoic acid derivative with an amino group at the para position.
Oxazole derivatives: These compounds contain an oxazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives .
Properties
IUPAC Name |
4-(butanoylamino)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-6-5-9(12(15)16)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVEVLTZVFIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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